molecular formula C19H18N2O3S B12454947 4,5-Dimethyl-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxamide

4,5-Dimethyl-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxamide

Cat. No.: B12454947
M. Wt: 354.4 g/mol
InChI Key: OXZCYVOJIAUOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a naphthalene moiety, an acetyl group, and a carboxamide group, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the Naphthalen-2-yloxy Group: This step involves the reaction of the thiophene derivative with naphthalen-2-ol in the presence of a suitable base to form the naphthalen-2-yloxy group.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

    Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents such as ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as the acetyl or naphthalen-2-yloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4,5-Dimethyl-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalen-2-yloxy group and the thiophene ring can facilitate binding to hydrophobic pockets, while the carboxamide group may form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Lacks the naphthalen-2-yloxy and dimethyl groups, making it less complex.

    Naphthalen-2-yloxyacetic acid: Contains the naphthalen-2-yloxy group but lacks the thiophene ring and carboxamide group.

    4,5-Dimethylthiophene-3-carboxamide: Similar thiophene structure but lacks the naphthalen-2-yloxy group.

Uniqueness

4,5-Dimethyl-2-{[(naphthalen-2-yloxy)acetyl]amino}thiophene-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the naphthalen-2-yloxy group enhances its hydrophobic interactions, while the carboxamide group allows for hydrogen bonding, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

4,5-dimethyl-2-[(2-naphthalen-2-yloxyacetyl)amino]thiophene-3-carboxamide

InChI

InChI=1S/C19H18N2O3S/c1-11-12(2)25-19(17(11)18(20)23)21-16(22)10-24-15-8-7-13-5-3-4-6-14(13)9-15/h3-9H,10H2,1-2H3,(H2,20,23)(H,21,22)

InChI Key

OXZCYVOJIAUOIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)COC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.